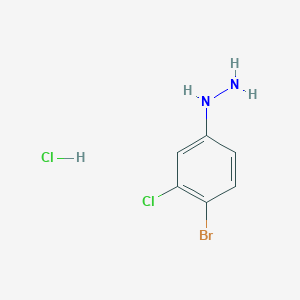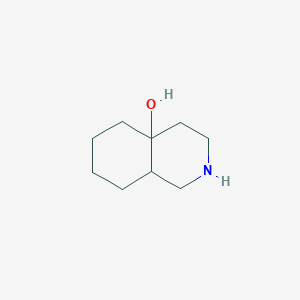
Decahydroisoquinolin-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Decahydroisoquinolin-4a-ol is a chemical compound with the molecular formula C9H17NO . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 155.237 Da . The molecular formula is C9H17NO . The InChI string is1S/C9H17NO/c1-19-14-8-3-2-6-12(14)15-13-7-4-5-9-16(13,18)10-11-17-15/h2-3,6,8,13,15,17-18H,4-5,7,9-11H2,1H3 . Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight is 155.237 Da . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current resources.Scientific Research Applications
Neuroprotection and Neuropharmacology
Role in Neuroprotection and Neuropharmacology Decahydroisoquinolin-4a-ol derivatives demonstrate neuroprotective effects and are studied for their potential in treating neurodegenerative disorders. For instance, LY377770, a derivative of this compound, is recognized as a novel iGlu5 kainate receptor antagonist, offering significant neuroprotection in models of global and focal cerebral ischemia (O'Neill et al., 2000). These compounds interact with glutamate receptors, specifically NMDA and AMPA, showcasing their potential in neuroprotection and the treatment of CNS disorders (Ornstein et al., 1992).
Receptor Activity and Antagonistic Properties
Involvement in Receptor Activity and Antagonistic Effects Derivatives of this compound also serve as antagonists for specific receptors, contributing to a variety of pharmacological effects. They exhibit potent antagonistic activity against glutamate receptors such as AMPA and NMDA, providing insights into their role in synaptic transmission and potential therapeutic applications in conditions related to glutamate receptor dysregulation (O'Neill et al., 1998).
SARS 3CL Protease Inhibition
This compound in SARS 3CL Protease Inhibition The decahydroisoquinolin scaffold, a component of this compound, has been evaluated as a novel inhibitor for the SARS chymotrypsin-like protease (3CLpro). Its hydrophobic center effectively interacts with the S2 site of SARS 3CLpro, showing potential as a therapeutic agent against SARS and other similar viral infections (Ohnishi et al., 2018).
properties
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPJOSXNCXEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


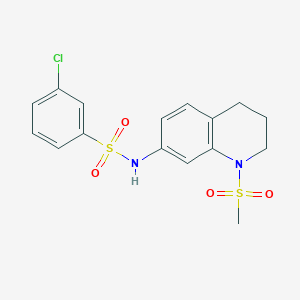


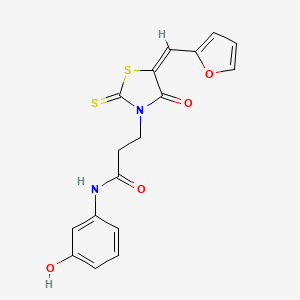
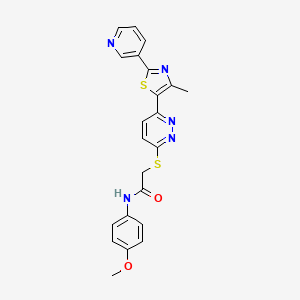

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)
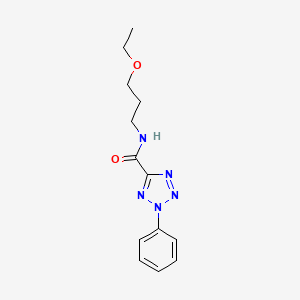

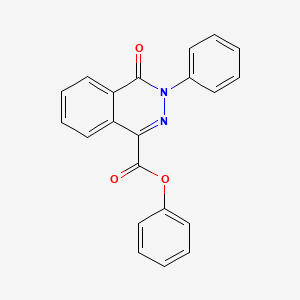
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/no-structure.png)
